2-Phenoxy-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide
Overview
Description
2-Phenoxy-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a thiophene ring, and a hydrazinecarbonyl moiety, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide typically involves the reaction of phenoxyacetic acid with thiophene-2-carbaldehyde and hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The hydrazinecarbonyl moiety can be reduced using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenoxy-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Phenoxy-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, this compound has been shown to inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways. It may also interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and subsequent cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxy-N-({N’-[(E)-(pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)acetamide
- 2-Phenoxy-N-({N’-[(1E)-[4-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-Phenoxy-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with distinct physical properties.
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-14(18-17-9-13-7-4-8-22-13)10-16-15(20)11-21-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,20)(H,18,19)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFIWFMTINSGQF-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)NN=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID17415822 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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